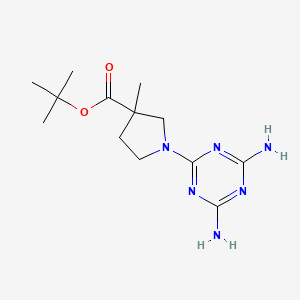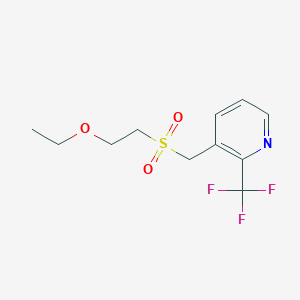![molecular formula C14H19N3O4 B7436583 N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide](/img/structure/B7436583.png)
N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide, commonly known as MOA-728, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MOA-728 is a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in the regulation of various physiological processes, including pain perception, stress response, and drug addiction.
作用机制
MOA-728 is a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The nociceptin/orphanin FQ receptor is involved in the regulation of various physiological processes, including pain perception, stress response, and drug addiction. MOA-728 binds to the nociceptin/orphanin FQ receptor and blocks its activation by nociceptin/orphanin FQ, thereby reducing pain perception, stress response, and drug-seeking behavior.
Biochemical and Physiological Effects:
MOA-728 has been shown to reduce pain perception in animal models of neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to reduce stress-induced anxiety and depression-like behaviors in animal models. In addition, MOA-728 has been investigated for its potential use in the treatment of drug addiction, particularly opioid addiction. MOA-728 has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
实验室实验的优点和局限性
One of the advantages of using MOA-728 in lab experiments is its selectivity for the nociceptin/orphanin FQ receptor, which allows for more specific targeting of this receptor compared to other compounds. MOA-728 also has a favorable safety profile, which makes it suitable for use in animal studies. However, one of the limitations of using MOA-728 in lab experiments is its low solubility in aqueous solutions, which can make it challenging to administer to animals.
未来方向
There are several future directions for the scientific research on MOA-728. One area of research is the development of more efficient synthesis methods to increase the yield of MOA-728. Another area of research is the investigation of the potential therapeutic applications of MOA-728 in humans, particularly in the treatment of chronic pain and drug addiction. Further studies are also needed to determine the optimal dosage and administration route of MOA-728 in animal models. In addition, the long-term safety profile of MOA-728 needs to be evaluated in preclinical and clinical studies.
合成方法
The synthesis of MOA-728 involves the reaction of 4-(methylamino)phenol with 4-bromobutyronitrile to obtain N-[4-(methylamino)phenyl]-4-bromobutanamide. This intermediate is then reacted with potassium carbonate and 4-hydroxytetrahydrofuran to obtain MOA-728. The overall yield of the synthesis process is approximately 25%.
科学研究应用
MOA-728 has been extensively studied for its potential therapeutic applications. It has been found to be effective in reducing pain perception in animal models of neuropathic pain, inflammatory pain, and cancer pain. MOA-728 has also been shown to reduce stress-induced anxiety and depression-like behaviors in animal models. In addition, MOA-728 has been investigated for its potential use in the treatment of drug addiction, particularly opioid addiction.
属性
IUPAC Name |
N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-15-10-2-4-11(5-3-10)16-13(18)14(19)17-21-12-6-8-20-9-7-12/h2-5,12,15H,6-9H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDUVADASKBJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)NC(=O)C(=O)NOC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(2R)-1-[(4,6-diamino-1,3,5-triazin-2-yl)amino]propan-2-yl]-N-ethylcarbamate](/img/structure/B7436515.png)
![1-[2-(difluoromethoxy)-5-nitrophenyl]-3-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]urea](/img/structure/B7436523.png)
![6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B7436528.png)
![Ethyl 2-[1-cyano-2-[3-methyl-4-(trifluoromethoxy)phenyl]-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B7436535.png)


![N-[3-fluoro-4-(trifluoromethyl)phenyl]-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7436550.png)
![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[3-fluoro-4-(trifluoromethyl)phenyl]urea](/img/structure/B7436556.png)
![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide](/img/structure/B7436567.png)
![N-[2-methoxy-4-(methylcarbamoyl)phenyl]-3-(phenylsulfanylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7436570.png)

![Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate](/img/structure/B7436597.png)
![N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7436607.png)
![5-[1-(4-chloro-2-fluorophenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436608.png)